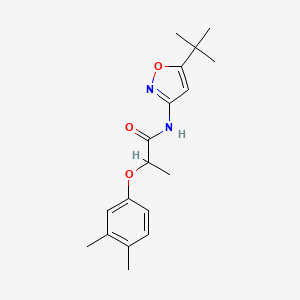
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that is involved in regulating cellular energy homeostasis, making A-769662 a promising therapeutic target for metabolic diseases such as diabetes and obesity.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme that increase its activity. AMPK activation leads to several downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It also inhibits lipogenesis and gluconeogenesis, which helps to reduce blood glucose levels.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has several biochemical and physiological effects that make it a promising therapeutic target for metabolic diseases. It improves glucose uptake, insulin sensitivity, and fatty acid oxidation in skeletal muscle cells, liver cells, and adipocytes. It also inhibits lipogenesis and gluconeogenesis, which helps to reduce blood glucose levels. In animal studies, N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has been shown to reduce blood glucose levels and improve glucose tolerance in diabetic mice. It also improves insulin sensitivity and reduces body weight in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use and administer. It has also been extensively studied in vitro and in vivo, which makes it a reliable tool for metabolic research. However, N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide. One direction is to investigate its potential therapeutic effects on other metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is to develop more potent and selective AMPK activators that have better pharmacokinetic properties. Finally, it would be interesting to investigate the long-term effects of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide on metabolic health and lifespan in animal models.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide involves several steps, starting with the reaction of tert-butyl acrylate with hydroxylamine to form 5-tert-butyl-3-isoxazolylamine. This intermediate is then reacted with 3,4-dimethylphenol and propanoyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide. The yield of the final product is around 20%.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. It also promotes fatty acid oxidation and inhibits lipogenesis in liver cells. In animal studies, N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)propanamide has been shown to reduce blood glucose levels and improve glucose tolerance in diabetic mice. It also improves insulin sensitivity and reduces body weight in obese mice.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-11-7-8-14(9-12(11)2)22-13(3)17(21)19-16-10-15(23-20-16)18(4,5)6/h7-10,13H,1-6H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHTSAKUWIYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)

![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)